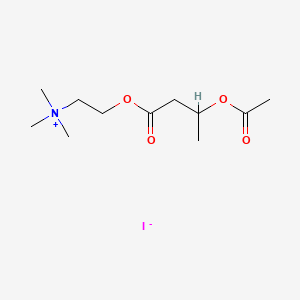
Bis(2-chloroethyl) nonanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloroethyl) nonanedioate typically involves the esterification of nonanedioic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
HOOC-(CH2)7-COOH+2ClCH2CH2OH→ClCH2CH2OOC-(CH2)7-COOCH2CH2Cl+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
化学反応の分析
Types of Reactions
Bis(2-chloroethyl) nonanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding nonanedioic acid and 2-chloroethanol.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol).
Major Products
Hydrolysis: Nonanedioic acid, 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bis(2-chloroethyl) nonanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of polymers and resins.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and as a model substrate in biochemical assays.
Medicine: Research into its potential as a prodrug for delivering therapeutic agents is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of bis(2-chloroethyl) nonanedioate involves its hydrolysis to release 2-chloroethanol and nonanedioic acid. The 2-chloroethanol can further undergo metabolic transformations, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used in organic synthesis and as a solvent.
Bis(2-chloroethyl)amine: A nitrogen mustard compound with cytotoxic properties, used in chemotherapy.
Bis(2-chloroethyl)urea:
Uniqueness
Bis(2-chloroethyl) nonanedioate is unique due to its ester linkage to nonanedioic acid, which imparts distinct chemical and physical properties
特性
CAS番号 |
7769-33-7 |
|---|---|
分子式 |
C13H22Cl2O4 |
分子量 |
313.2 g/mol |
IUPAC名 |
bis(2-chloroethyl) nonanedioate |
InChI |
InChI=1S/C13H22Cl2O4/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h1-11H2 |
InChIキー |
JBOTUGFOUOKZJI-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)OCCCl)CCCC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


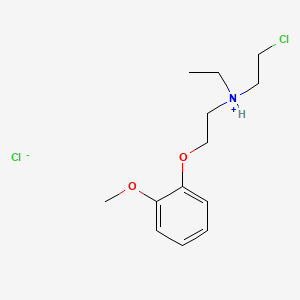

![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)
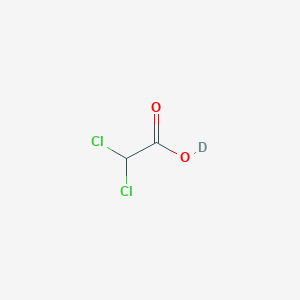
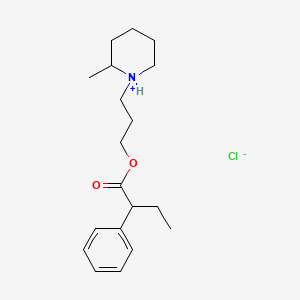
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)


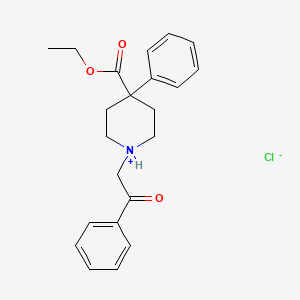
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
